molecular formula C12H19NO5S B13590281 Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate

Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13590281
M. Wt: 289.35 g/mol
InChI Key: OJJQKGXJEIIIAP-UHFFFAOYSA-N
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Description

The compound tert-butyl2,2,4-trioxo-2λ⁶-thia-7-azaspiro[4.4]nonane-7-carboxylate features a spirocyclic scaffold with a sulfur atom in a sulfone (λ⁶) configuration, three oxo groups, and a tert-butyl ester.

Properties

Molecular Formula

C12H19NO5S

Molecular Weight

289.35 g/mol

IUPAC Name

tert-butyl 2,2,4-trioxo-2λ6-thia-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H19NO5S/c1-11(2,3)18-10(15)13-5-4-12(7-13)8-19(16,17)6-9(12)14/h4-8H2,1-3H3

InChI Key

OJJQKGXJEIIIAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CS(=O)(=O)CC2=O

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4Common synthetic routes may involve the use of tert-butyl esters and azaspiro compounds under specific reaction conditions . Industrial production methods often require precise control of temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carboxylate Group

The tert-butyl ester group is a common protecting group for carboxylic acids. Under acidic conditions, it undergoes hydrolysis to yield the corresponding carboxylic acid. For example:

tert-butyl ester+H3O+carboxylic acid+tert-butanol\text{tert-butyl ester} + \text{H}_3\text{O}^+ \rightarrow \text{carboxylic acid} + \text{tert-butanol}

Similar behavior is observed in related spirocyclic esters like tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8), which hydrolyzes in trifluoroacetic acid to release the free amine .

Functional Group Reaction Conditions Product Evidence from Analogues
tert-butyl esterAcidic (e.g., HCl, TFA)Carboxylic acidHydrolysis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Reactivity of the Trioxo-Thia Moiety

The 2λ⁶-thia (sulfone) group with three oxygen atoms is electron-withdrawing, making the sulfur atom susceptible to nucleophilic attack. In related sulfones, nucleophiles such as amines or thiols displace sulfonic groups:

R-SO2-X+NuR-Nu+SO32\text{R-SO}_2\text{-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{SO}_3^{2-}

Spiro Ring Opening Reactions

Spirocyclic systems often undergo ring-opening under strain or catalytic conditions. For example:

  • Acid-mediated ring opening : Protonation of the nitrogen in the azaspiro ring could destabilize the spiro structure, leading to ring expansion or contraction.

  • Reduction : Catalytic hydrogenation might reduce the sulfone to a sulfide, altering the electronic properties of the molecule .

Reaction Type Conditions Hypothesized Outcome Supporting Data
Acid-catalyzed openingH₂SO₄, ΔLinear amine-sulfonic acid derivativeSpirocyclic amine reactivity
ReductionH₂, Pd/CSulfide formationSulfone reduction trends

Functional Group Compatibility

The compound’s stability under common synthetic conditions is critical:

  • Thermal Stability : The tert-butyl group decomposes above 200°C, releasing isobutene .

  • Oxidative Stability : The sulfone group is resistant to further oxidation, but the spirocyclic amine may oxidize to an N-oxide under strong oxidizers .

Scientific Research Applications

Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis

Structural and Electronic Effects

  • Sulfur vs. Oxygen/Nitrogen : The target compound’s sulfone group (2λ⁶-thia) is more electron-withdrawing than oxygen or nitrogen, enhancing electrophilicity at adjacent carbons.
  • Trioxo vs.
  • Spiro Ring Size : Spiro[4.4] systems (target) offer greater conformational flexibility than spiro[3.5] analogs, which may influence binding affinity in biological targets.

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name CAS Molecular Formula Spiro System Key Substituents
tert-Butyl2,2,4-trioxo-2λ⁶-thia-7-azaspiro[4.4]nonane-7-carboxylate (Target) N/A C₁₂H₁₇NO₅S [4.4] 2,2,4-trioxo, thia (λ⁶), tert-butyl
tert-Butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate EN300-6507856 C₁₂H₁₉NO₃S [4.4] 4-oxo, thia
tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate 1319716-42-1 C₁₃H₂₁NO₃ [4.4] 7-oxo, aza
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 203661-69-2 C₁₃H₂₁NO₃ [3.5] 2-oxo, aza

Biological Activity

Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H22N2O4S
  • Molecular Weight : 298.39 g/mol
  • CAS Number : 1239319-82-4
  • Structural Features : The compound contains a spirocyclic structure that is characteristic of many bioactive molecules, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate involves multi-step reactions typically starting from readily available precursors. The synthetic pathway often includes the formation of the spirocyclic framework followed by functionalization to introduce the tert-butyl and carboxylate groups.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane exhibit significant antimicrobial activity. For instance:

  • Case Study : A study evaluated the antimicrobial effects of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives possessed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties.

Antioxidant Activity

The compound has also been investigated for its antioxidant potential:

  • Research Findings : In vitro assays demonstrated that tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane exhibited a dose-dependent scavenging effect on free radicals, suggesting its potential as an antioxidant agent.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines:

  • Findings from Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values indicating significant cytotoxicity, which warrants further investigation into its mechanism of action and potential therapeutic applications.

While specific mechanisms for this compound are still under investigation, similar compounds often exert their biological effects through:

  • Inhibition of Enzymatic Activity : Many bioactive spirocyclic compounds inhibit key enzymes involved in cellular processes.
  • Interaction with Cellular Membranes : The lipophilic nature may allow for better membrane penetration, enhancing bioavailability and efficacy.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialLow MIC against bacteria
AntioxidantFree radical scavenging
CytotoxicitySignificant IC50 in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols to ensure experimental reproducibility and safety?

  • Methodological Answer :

  • Handling : Use nitrile gloves inspected for integrity before use. Avoid skin/eye contact and inhalation of vapors. Conduct work in a fume hood with electrostatic discharge controls. Follow glove removal protocols to prevent contamination .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Reseal opened containers immediately and maintain upright to prevent leakage. Avoid ignition sources and incompatible materials (e.g., strong oxidizers) .

Q. How can researchers synthesize and characterize this spirocyclic compound?

  • Methodological Answer :

  • Synthesis : Optimize routes inspired by analogous spiro compounds (e.g., tert-butyl carboxylate derivatives) via cyclocondensation or ring-closing metathesis. Use anhydrous conditions and catalysts like Pd/C for hydrogenation steps .
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR (amide proton shifts at δ 1.4–1.5 ppm for tert-butyl groups) and high-resolution mass spectrometry (HRMS; expected [M+H]+^+ at m/z 240.3) .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Monitor for CO and NOx_x emissions under pyrolysis via FTIR .
  • Chemical Stability : Conduct stress testing in acidic/basic media (pH 1–13) at 25–60°C, analyzing degradation by HPLC-UV (λ = 210–254 nm) .

Advanced Research Questions

Q. How should decomposition products be analyzed in high-temperature reactions?

  • Methodological Answer :

  • Use GC-MS to detect volatile products (e.g., CO, NOx_x) under simulated fire conditions. For non-volatile residues, employ LC-QTOF-MS to identify sulfonic acid derivatives or azaspiro ring-opening products. Compare with SDS-reported hazards .

Q. What strategies address the lack of toxicological data in experimental design?

  • Methodological Answer :

  • Apply the ALARA (As Low As Reasonably Achievable) principle. Use in vitro assays (e.g., MTT for cytotoxicity on HEK-293 cells) and zebrafish embryo models (FET assay) to estimate LD50_{50}. Cross-reference structural analogs (e.g., tert-butyl carboxylates with known toxicity profiles) .

Q. How can computational chemistry predict reactivity in drug discovery applications?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrophilic sites (e.g., sulfur in the thia ring). Use molecular docking (AutoDock Vina) to screen for binding affinity with proteases or kinases. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental approaches resolve discrepancies in hazard classification across SDSs?

  • Methodological Answer :

  • Reconcile conflicting GHS data (e.g., H302 vs. “no known hazard”) via in-house testing:
  • Skin Irritation : OECD TG 404 on reconstructed human epidermis (EpiDerm™).
  • Respiratory Sensitization : Local lymph node assay (LLNA) in murine models .

Q. How can ecological impact be evaluated despite limited data?

  • Methodological Answer :

  • Use QSAR models (ECOSAR v2.0) to estimate biodegradation half-lives and bioaccumulation factors (log KowK_{ow}). Conduct soil column studies to assess mobility, or microcosm tests with Daphnia magna for acute aquatic toxicity .

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